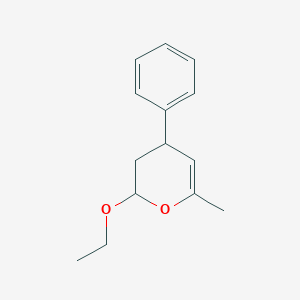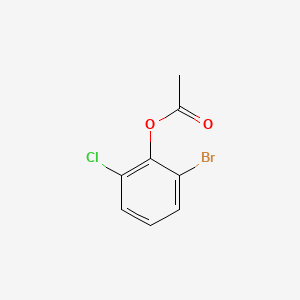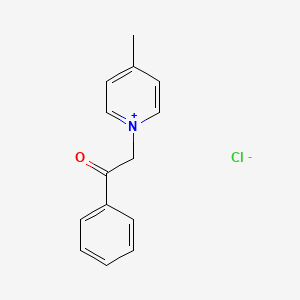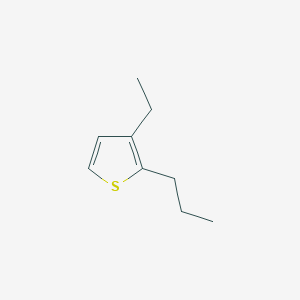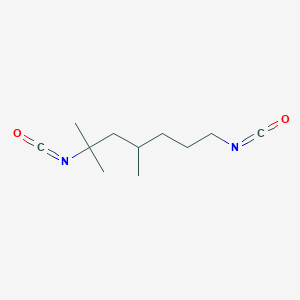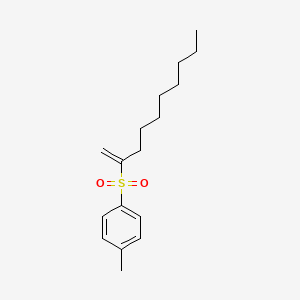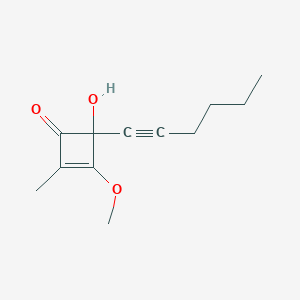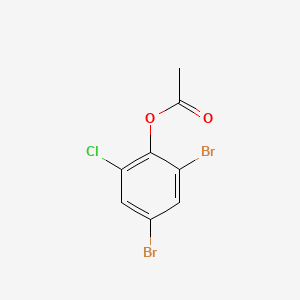
(2,4-Dibromo-6-chlorophenyl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dibromo-6-chlorophenyl) acetate is an organic compound characterized by the presence of bromine, chlorine, and acetate functional groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dibromo-6-chlorophenyl) acetate typically involves the bromination and chlorination of phenyl acetate. The process begins with the acetylation of phenol to form phenyl acetate, followed by selective bromination and chlorination at the 2, 4, and 6 positions of the phenyl ring. Common reagents used in these reactions include bromine (Br2) and chlorine (Cl2) under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2,4-Dibromo-6-chlorophenyl) acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Hydrolysis: The acetate group can be hydrolyzed to form the corresponding phenol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution Products: Various substituted phenyl acetates depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dehalogenated phenyl acetates.
科学的研究の応用
(2,4-Dibromo-6-chlorophenyl) acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2,4-Dibromo-6-chlorophenyl) acetate involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect various biochemical pathways and molecular processes.
類似化合物との比較
Similar Compounds
- (2,4-Dibromo-6-fluorophenyl) acetate
- (2,4-Dibromo-6-iodophenyl) acetate
- (2,4-Dichloro-6-bromophenyl) acetate
Uniqueness
(2,4-Dibromo-6-chlorophenyl) acetate is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
102932-08-1 |
|---|---|
分子式 |
C8H5Br2ClO2 |
分子量 |
328.38 g/mol |
IUPAC名 |
(2,4-dibromo-6-chlorophenyl) acetate |
InChI |
InChI=1S/C8H5Br2ClO2/c1-4(12)13-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 |
InChIキー |
IIDQPNZTTBQXRG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1Br)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14322196.png)
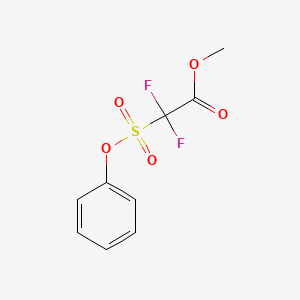
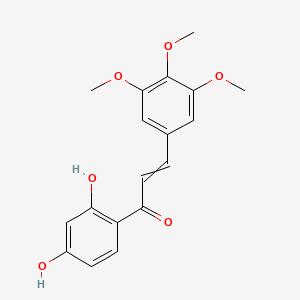
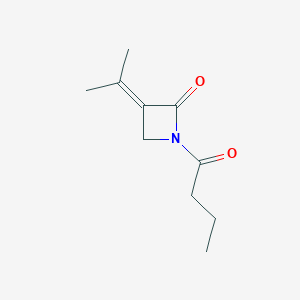
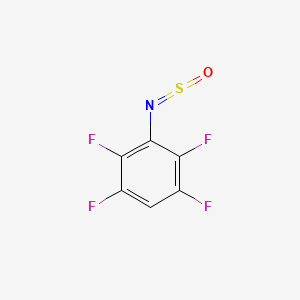
![2-amino-N-[N'-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide](/img/structure/B14322230.png)
